molecular formula C4H10N2O2 B062400 2,3-Diamino-2-methylpropanoic acid CAS No. 170554-69-5

2,3-Diamino-2-methylpropanoic acid

Numéro de catalogue: B062400
Numéro CAS: 170554-69-5
Poids moléculaire: 118.13 g/mol
Clé InChI: BJVNVLORPOBATD-UHFFFAOYSA-N
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Description

2,3-Diamino-2-methylpropanoic acid, also known as 2,3-Diamino-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Diamino-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diamino-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

170554-69-5

Formule moléculaire

C4H10N2O2

Poids moléculaire

118.13 g/mol

Nom IUPAC

2,3-diamino-2-methylpropanoic acid

InChI

InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)

Clé InChI

BJVNVLORPOBATD-UHFFFAOYSA-N

SMILES

CC(CN)(C(=O)O)N

SMILES canonique

CC(CN)(C(=O)O)N

Synonymes

Alanine, 3-amino-2-methyl- (9CI)

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diamino-2-methylpropanoic Acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This document provides a comprehensive technical overview of 2,3-Diamino-2-methylpropanoic acid, a non-proteinogenic amino acid with significant potential in the fields of medicinal chemistry and drug development. Its unique structural characteristics, featuring a quaternary α-carbon, present both distinct advantages for molecular design and specific challenges in chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction and Strategic Importance

2,3-Diamino-2-methylpropanoic acid is a fascinating structural analog of natural amino acids. It belongs to the class of α,β-diamino acids, which are key structural fragments in numerous biologically active compounds, including antibiotics and synthetic peptides.[1] The defining feature of this molecule is the methyl group at the α-carbon, creating a quaternary stereocenter. This modification is a well-established strategy in medicinal chemistry to impart unique conformational constraints on peptides, leading to enhanced biological activity and increased stability against enzymatic degradation.[2] The presence of two amino groups and a carboxylic acid also makes it an intriguing scaffold for developing novel therapeutics, chelating agents, and molecular probes.

Chemical Structure and Physicochemical Properties

The fundamental identity of 2,3-Diamino-2-methylpropanoic acid is defined by its molecular structure and resulting physicochemical properties. The molecule possesses a chiral center at the C2 carbon, meaning it can exist as (R) and (S) enantiomers. This stereochemistry is critical, as biological systems typically exhibit high stereoselectivity.

Molecular Structure

The structure consists of a propanoic acid backbone with amino groups at positions 2 and 3, and a methyl group also at position 2.

Caption: 2D structure of 2,3-Diamino-2-methylpropanoic acid.

Core Physicochemical Data

The following table summarizes the key computed and identifying properties of this molecule, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name 2,3-diamino-2-methylpropanoic acidPubChem[3]
Molecular Formula C₄H₁₀N₂O₂PubChem[3]
Molecular Weight 118.13 g/mol PubChem[3]
CAS Number 170554-69-5PubChem[3]
Canonical SMILES CC(CN)(C(=O)O)NPubChem[3]
InChIKey BJVNVLORPOBATD-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 118.074227566 DaPubChem[3]
Predicted XLogP3 -4.1PubChem[3]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem

Proposed Synthetic Pathway and Experimental Protocol

An established, readily available synthesis for 2,3-Diamino-2-methylpropanoic acid is not prominently featured in the literature, which underscores its status as a novel, custom chemical entity. As such, a rational, multi-step synthetic approach is proposed here, leveraging well-established organic chemistry principles and transformations seen in the synthesis of related α,β-diamino acids.[4][5]

The proposed pathway begins with the commercially available and structurally similar starting material, 2-amino-2-methylpropanoic acid (also known as 2-methylalanine). The core of the strategy involves the functionalization of one of the β-hydrogens and its subsequent conversion to an amino group.

Synthetic Workflow Overview

The synthesis is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence for proceeding to the next step. The causality behind our choices is rooted in achieving high yields while maintaining control over reactivity and protecting sensitive functional groups.

G start Start: 2-Amino-2-methylpropanoic acid step1 Step 1: Esterification (e.g., SOCl₂ in MeOH) Protect Carboxyl Group start->step1 intermediate1 Intermediate A: Methyl 2-amino-2-methylpropanoate step1->intermediate1 step2 Step 2: N-Protection (e.g., Boc₂O, Et₃N) Protect Amino Group intermediate1->step2 intermediate2 Intermediate B: Fully Protected Amino Acid step2->intermediate2 step3 Step 3: β-Functionalization (e.g., NBS, AIBN then NaN₃) Introduce Nitrogen Precursor intermediate2->step3 intermediate3 Intermediate C: Azide Intermediate step3->intermediate3 step4 Step 4: Azide Reduction (e.g., H₂, Pd/C) Form β-Amino Group intermediate3->step4 intermediate4 Intermediate D: Protected Diamino Acid step4->intermediate4 step5 Step 5: Deprotection (e.g., aq. HCl) Remove Protecting Groups intermediate4->step5 end_product Final Product: 2,3-Diamino-2-methylpropanoic acid step5->end_product

Caption: Proposed multi-step synthesis workflow for 2,3-Diamino-2-methylpropanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification (Carboxyl Protection)

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference in subsequent reactions, particularly those involving basic reagents. Thionyl chloride in methanol is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol at 0°C.

    • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates completion.

    • Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester (Intermediate A) is typically used directly in the next step.

Step 2: N-Protection

  • Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for β-functionalization and azide reduction but can be easily removed under acidic conditions.

  • Procedure:

    • Dissolve Intermediate A in a suitable solvent (e.g., dichloromethane).

    • Add triethylamine (2.5 eq) to neutralize the hydrochloride salt.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by column chromatography to yield the fully protected Intermediate B.

Step 3: β-Functionalization and Azide Introduction

  • Rationale: This is the key C-H activation step. A radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN can selectively functionalize the methyl group. The resulting bromide is a good leaving group and is readily displaced by sodium azide to introduce the nitrogen precursor.

  • Procedure:

    • Dissolve Intermediate B in an inert solvent like carbon tetrachloride.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor carefully by TLC or GC-MS.

    • After consumption of the starting material, cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude bromide in DMF, add sodium azide (1.5 eq), and heat to ~60°C for 8-12 hours.

    • Perform an aqueous workup and purify by column chromatography to obtain the azide, Intermediate C.

Step 4: Azide Reduction

  • Rationale: Catalytic hydrogenation is a clean and effective method for reducing azides to primary amines without affecting the Boc or ester protecting groups.

  • Procedure:

    • Dissolve Intermediate C in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the protected diamino acid, Intermediate D.

Step 5: Global Deprotection

  • Rationale: A strong acid like hydrochloric acid will simultaneously cleave the N-Boc group and hydrolyze the methyl ester to the free carboxylic acid.

  • Procedure:

    • Dissolve Intermediate D in 6M aqueous HCl.

    • Heat the solution to reflux for 4-8 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

    • The final product is obtained as its dihydrochloride salt. It can be further purified by recrystallization or ion-exchange chromatography.

Characterization

The identity and purity of the final product would be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular skeleton and the presence of all functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight (118.13 g/mol ) and fragmentation pattern.[3][6]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrations of the amino and carboxyl groups.

Potential Applications in Drug Discovery and Development

The unique structure of 2,3-Diamino-2-methylpropanoic acid makes it a highly valuable building block for addressing common challenges in drug design.

  • Peptidomimetics and Protease Resistance: As an α-methylated amino acid, its incorporation into a peptide backbone sterically shields the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[2]

  • Scaffold for Bioactive Molecules: The vicinal diamine motif is a key component in many natural products and pharmaceuticals. This compound can serve as a starting point for the synthesis of novel antibiotics, particularly those related to the monobactam class where 2,3-diaminopropionate derivatives form the core azetidinone warhead.[5]

  • Modulation of Receptor Binding: The constrained conformation imposed by the α-methyl group can lock a molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target. Derivatives of diamino acids are actively being investigated as agonists and antagonists for CNS targets like the NMDA receptor.[7]

  • Development of Prodrugs: The amino and carboxyl groups provide handles for attaching promoieties to improve the solubility, permeability, or targeting of parent drugs, a common strategy in modern pharmaceutical development.[8][9]

Conclusion

2,3-Diamino-2-methylpropanoic acid represents a powerful and underutilized building block in medicinal chemistry. While its synthesis is non-trivial, the proposed pathway offers a logical and feasible route for its preparation. The combination of a quaternary α-carbon and a vicinal diamine structure provides researchers with a unique tool to enhance the stability, conformation, and biological activity of novel therapeutic agents. As the demand for more sophisticated and resilient drug candidates grows, the strategic application of such tailor-made amino acids will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Title: 2,3-Diamino-2-methylpropanoic acid | C4H10N2O2 | CID 15733227 Source: PubChem URL: [Link]

  • Title: 2,3-Diamino-2-methylpentanoic acid | C6H14N2O2 | CID 174904940 Source: PubChem URL: [Link]

  • Title: KEGG COMPOUND: C06393 Source: KEGG URL: [Link]

  • Title: 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: MDPI URL: [Link]

  • Title: 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

  • Title: 2,3-diamino-2-methylpropanoic acid dihydrochloride Source: PubChemLite URL: [Link]

  • Title: 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 Source: PubChem URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Propanoic acid, 3-amino-2-methyl- Source: NIST WebBook URL: [Link]

  • Title: Discovery of ( R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: PubMed URL: [Link]

  • Title: r,β-Diamino Acids: Biological Significance and Synthetic Approaches Source: Docta Complutense URL: [Link]

  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Difference between 2,3-diaminopropanoic acid and its alpha-methyl analog

Technical Guide: 2,3-Diaminopropanoic Acid (DAP) vs. -Methyl-DAP

Structural Divergence, Conformational Control, and Synthetic Methodologies

Executive Summary

In the landscape of peptidomimetics, 2,3-diaminopropanoic acid (DAP) and its


-methyl analog (

-Me-DAP)

The introduction of the


-Me-DAP
Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the substitution at the

Comparative Analysis Table
Feature2,3-Diaminopropanoic Acid (DAP)

-Methyl-2,3-diaminopropanoic Acid (

-Me-DAP)
Formula



-Carbon Type
Tertiary (Chiral proton present)Quaternary (No chiral proton)
Stereochemical Stability Low: Prone to racemization via enolization, especially during activation.High: Impossible to racemize via simple enolization (no

-proton).

-Amine pKa
~6.7 (Depressed by

-ammonium inductive effect)
~7.0 (Slightly elevated due to methyl +I effect)

-Amine pKa
~9.4~9.5
Conformational Bias Flexible; adopts multiple

angles.
Restricted; favors

-helix or

-helix (Thorpe-Ingold effect).
Metabolic Fate Susceptible to transaminases and racemases.Resistant to

-proton abstraction enzymes.
The pKa Anomaly

Researchers must note that DAP exhibits an unusually low pKa for its

  • Mechanism: The protonated

    
    -amine (
    
    
    -NH
    
    
    ) exerts a strong electron-withdrawing inductive effect (-I) through the short ethyl backbone, destabilizing the protonated state of the
    
    
    -amine.
  • 
    -Me-DAP Effect:  The 
    
    
    -methyl group provides a weak electron-donating inductive effect (+I) and steric shielding, slightly raising the pKa, but the
    
    
    -ammonium effect remains dominant.
Part 2: Conformational & Metabolic Mechanisms
1. The "Alpha-Methyl Effect" (Conformational Constraint)

The introduction of the methyl group restricts the rotation around the




12Thorpe-Ingold effect



2. Metabolic Stability (PLP Blockade)

The primary mechanism of amino acid degradation involves Pyridoxal Phosphate (PLP)-dependent transaminases. These enzymes require the abstraction of the


MetabolicStabilityEnzymePLP-DependentTransaminaseSchiffAldimineSchiff BaseEnzyme->SchiffSchiff Base FormationStableMetabolicallyStableEnzyme->StableAbstraction Blocked(No α-H)DAPDAP(Has α-Proton)DAP->EnzymeBindsMeDAPα-Me-DAP(Quaternary Carbon)MeDAP->EnzymeBindsQuinonoidQuinonoidIntermediateSchiff->Quinonoidα-Proton AbstractionDegradationDegradation/RacemizationQuinonoid->Degradation

Figure 1: Mechanism of metabolic resistance. The quaternary center of

Part 3: Synthetic Methodologies

Synthesizing

Workflow Visualization

SynthesisWorkflowcluster_DAPRoute A: DAP Synthesis (Standard)cluster_MeDAPRoute B: α-Me-DAP Synthesis (Quaternary)AsnFmoc-Asn-OHHofmannHofmann Rearrangement(IBTFA / Pyridine)Asn->HofmannDAP_ProdFmoc-DAP-OHHofmann->DAP_ProdMeSerα-Methyl-SerineMesylateMesylation(MsCl / TEA)MeSer->MesylateAzideAzidation(NaN3 / DMF)Mesylate->AzideReductionStaudinger Reduction(PPh3 / H2O)Azide->ReductionMeDAP_Prodα-Me-DAPReduction->MeDAP_Prod

Figure 2: Synthetic routes.[3][4][5] DAP is typically accessed via rearrangement of Asparagine, while


Part 4: Experimental Protocols
Protocol A: Synthesis of Fmoc-

-Me-DAP(Boc)-OH

Rationale: Direct alkylation of DAP is prone to over-alkylation. The most robust route for the


Reagents:

  • 
    -Methyl-L-Serine
    
  • Methanesulfonyl chloride (MsCl)

  • Sodium Azide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Fmoc-OSu

Step-by-Step Methodology:

  • Protection of

    
    -Amine & Carboxyl: 
    
    • Start with

      
      -methyl-serine. Protect the 
      
      
      -amine (Boc) and carboxyl (Methyl ester) using standard protocols (Boc
      
      
      O/NaOH followed by MeI/K
      
      
      CO
      
      
      ).
    • Checkpoint: Verify product via TLC (Ethyl Acetate/Hexane 1:1).

  • Activation of

    
    -Hydroxyl (Mesylation): 
    
    • Dissolve N-Boc-

      
      -Me-Ser-OMe (10 mmol) in dry DCM (50 mL) at 0°C.
      
    • Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir for 2 hours.

    • Why: The tertiary alcohol is sterically hindered; however, the

      
      -OH is primary and reacts readily.
      
  • Azidation (Nucleophilic Substitution):

    • Dissolve the crude mesylate in DMF. Add

      
       (2.0 eq).
      
    • Heat to 60°C for 12 hours.

    • Safety: Use a blast shield. Azides are potential explosion hazards.

    • Result: The azide displaces the mesylate to form the

      
      -azido derivative.
      
  • Staudinger Reduction (Azide to Amine):

    • Treat the azide with

      
       (1.5 eq) in THF/Water (10:1).
      
    • Stir at RT for 4 hours until gas evolution (

      
      ) ceases.
      
    • Mechanism: Formation of phosphazene followed by hydrolysis yields the primary amine.

  • Orthogonal Protection & Final Workup:

    • The resulting free

      
      -amine is protected with Fmoc-OSu (if Fmoc strategy is desired on the side chain) or the protecting groups are swapped (hydrolysis of ester, removal of Boc, Fmoc protection of 
      
      
      -amine) depending on the desired final building block (e.g., Fmoc-
      
      
      -Me-DAP(Boc)-OH).
Protocol B: Critical Handling of DAP (Avoiding Racemization)

When using standard DAP (non-methylated) in Solid Phase Peptide Synthesis (SPPS):

  • Base Sensitivity: DAP derivatives are prone to

    
    -proton abstraction by Piperidine (used for Fmoc removal).
    
  • Mitigation: Use DBU/Piperidine (2:98) with 0.1 M HOBt added to the deprotection cocktail. The HOBt suppresses racemization by buffering the basicity while maintaining deprotection efficiency.

References
  • Conform

    
    -Methyl Amino Acids: 
    
    • Toniolo, C., et al. (1993).
  • Metabolic Stability Mechanisms

    • Linde, Y., et al. (2008).[6] "Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides." Peptides.

  • Synthesis of DAP Derivatives

    • Woon, E. C., et al. (2006). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Nucleic Acids Research.
  • pKa Values and Properties

    • PubChem Compound Summary for CID 364 (2,3-Diaminopropionic acid).[7]

A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern therapeutics, the pursuit of molecules with enhanced potency, specificity, and metabolic stability is relentless. While the 22 proteinogenic amino acids provide the fundamental alphabet for nature's vast proteome, they represent only a fraction of the structural diversity available to the discerning medicinal chemist. This guide delves into the world of non-proteinogenic amino acids (NPAAs)—powerful building blocks that are reshaping the boundaries of drug design. From overcoming the inherent limitations of peptide-based therapies to forging novel enzyme inhibitors and modulating challenging protein-protein interactions, NPAAs offer a sophisticated toolkit for innovation. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical overview, but a field-proven perspective on the strategic application of these remarkable molecules. We will explore the causality behind their efficacy, detail key experimental workflows, and present a clear, authoritative grounding for their integration into your discovery programs.

The Strategic Advantage of Designing Beyond Nature's Canonical 20

Non-proteinogenic amino acids (NPAAs), also known as non-coded, unnatural, or non-canonical amino acids, are those not naturally encoded in an organism's genetic code.[1][2] While nature has produced over 800 such compounds, thousands more have been developed synthetically, creating a vast and fertile territory for drug discovery.[1][3] The fundamental value of incorporating NPAAs into a drug candidate lies in their ability to confer properties that are often unattainable with their proteinogenic counterparts. Peptides composed solely of the standard 20 amino acids are frequently hampered by poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] The introduction of NPAAs provides a powerful strategy to systematically address these liabilities.

The core advantages of leveraging NPAAs can be summarized as follows:

  • Enhanced Proteolytic Resistance: The peptide bonds adjacent to an NPAA are often poor substrates for proteases, which have evolved to recognize specific sequences of natural L-amino acids. This steric hindrance or altered stereochemistry significantly slows degradation, prolonging the molecule's plasma half-life.[3]

  • Improved Pharmacokinetic Profile: By modifying a peptide's hydrophilicity, lipophilicity, and charge, NPAAs can enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[6] This can lead to improved oral bioavailability and better tissue penetration.[1][5]

  • Conformational Constraint and Increased Potency: Many NPAAs are designed to be conformationally rigid. Incorporating them into a peptide backbone can lock it into a specific bioactive conformation that preferentially binds to the target receptor or enzyme. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency and selectivity.[7][8]

  • Novel Chemical Functionality: NPAAs can introduce a wide array of chemical groups not found in the standard amino acid repertoire. These novel side chains can form unique interactions with the biological target, unlocking new mechanisms of action or enabling the targeting of previously "undruggable" sites.[6][]

The strategic decision to incorporate an NPAA is therefore driven by a clear, mechanistic hypothesis aimed at overcoming a specific drug development challenge.

Core Applications and Mechanistic Insights

NPAAs are not a monolithic solution but a diverse class of molecules with tailored applications. Their utility is best understood through the lens of specific challenges in drug discovery.

Fortifying Peptide and Peptidomimetic Therapeutics

Peptides are highly attractive drug candidates due to their high selectivity and low toxicity.[1] However, their therapeutic potential is often unrealized due to rapid enzymatic degradation. The incorporation of NPAAs is a cornerstone strategy to mitigate this.

Causality of Enhanced Stability: Proteases, such as peptidases, recognize specific cleavage sites defined by the side chains and stereochemistry of natural L-amino acids. By substituting a key residue at a cleavage site with an NPAA, we can disrupt this recognition. For example, replacing an L-amino acid with its D-enantiomer, or introducing an N-methylated backbone, creates a structure that no longer fits the enzyme's active site, thereby inhibiting hydrolysis.

Experimental Protocol: Assessing Proteolytic Stability of NPAA-Modified Peptides

This protocol outlines a standard in vitro assay to compare the stability of a native peptide versus its NPAA-modified analog in the presence of serum.

  • Preparation of Solutions:

    • Prepare stock solutions (1 mg/mL) of the native peptide and the NPAA-modified peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Thaw human or rat serum (commercially available) on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add 90 µL of the prepared serum.

    • Add 10 µL of the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the incubation mixture.

    • Immediately quench the proteolytic reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% Trichloroacetic Acid in acetonitrile) to precipitate serum proteins.

  • Sample Processing:

    • Vortex the quenched sample vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, containing the remaining peptide, to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer.

    • Develop a gradient elution method capable of separating the parent peptide from its degradation products.

    • Quantify the peak area of the parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining parent peptide against time.

    • Calculate the half-life (t½) of each peptide from the degradation curve.

Data Presentation: Impact of NPAA Substitution on Peptide Half-Life

The table below presents hypothetical, yet representative, data from a proteolytic stability assay, demonstrating the dramatic improvement in half-life achieved by incorporating NPAAs.

Peptide CandidateKey Modification(s)Half-Life in Human Serum (t½, min)Fold Improvement
Native Peptide (LP1)All L-amino acids5-
Analog SP1L-Ala at P1' replaced with D-Ala15030x
Analog SP2N-methylation of backbone amide> 300> 60x
Analog SP3Incorporation of Aib (α-aminoisobutyric acid)24048x

G cluster_0 Native Peptide Degradation cluster_1 NPAA-Modified Peptide Stability NativePeptide Native Peptide (L-Amino Acids) Protease Protease NativePeptide->Protease Recognition & Binding Fragments Inactive Fragments Protease->Fragments Cleavage NPAAPeptide NPAA-Modified Peptide (e.g., D-Amino Acid) Protease2 Protease NPAAPeptide->Protease2 Recognition Failure Blocked No Cleavage Protease2->Blocked

Engineering Novel Enzyme Inhibitors

NPAAs serve as critical warheads and scaffolds in the design of potent and selective enzyme inhibitors. Their unique side chains and backbone structures can access binding pockets and exploit interactions that are unavailable to the canonical 20 amino acids.[10]

Causality of Inhibition: The design of NPAA-based inhibitors often relies on creating transition-state analogs or molecules that can form covalent bonds with active site residues. For instance, aminophosphonic acids, which are NPAA mimetics of amino acids, can act as potent inhibitors of metalloproteases by chelating the active site metal ion more effectively than a natural carboxylate group.[8]

A prominent example is the development of inhibitors for carbonic anhydrases (CAs), enzymes implicated in diseases ranging from glaucoma to cancer. Certain NPAA derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes hCA-I and hCA-II.[10]

G

Modulating Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of drug targets, often characterized by large, flat, and featureless interfaces. NPAAs provide a means to create smaller, more drug-like molecules, such as constrained peptides and peptidomimetics, that can effectively disrupt these interactions.[7][11]

Causality of PPI Disruption: Successful PPI inhibitors often mimic a key secondary structure element, like an α-helix, from one of the binding partners.[11] However, short, linear peptides rarely adopt a stable helical conformation in solution. By strategically placing NPAAs (such as α,α-disubstituted amino acids) or by creating stapled peptides using specialized NPAAs, it is possible to enforce this helical structure. This pre-configured molecule can then bind to the target protein with high affinity and block the natural protein-protein interaction.

Synthesis and Incorporation Strategies

The availability of NPAAs is a critical prerequisite for their use in drug discovery. They can be sourced commercially or produced through a variety of synthetic methods.[]

  • Chemical Synthesis: This remains the most versatile approach, allowing for the creation of a nearly limitless variety of structures. Methods include alkylation of glycine equivalents, asymmetric Strecker synthesis, and the functionalization of existing amino acid side chains.[1][12] Recent advances in photochemistry and C-H functionalization are enabling more direct and efficient routes to novel NPAAs from proteinogenic precursors.[12]

  • Biocatalysis and Fermentation: For certain NPAAs, enzymatic or whole-cell biocatalysis offers a greener and highly stereoselective alternative to chemical synthesis.[13][14] Engineered microorganisms can be designed to produce specific NPAAs in large quantities.[13]

Once synthesized, NPAAs are typically incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies, often with minor modifications to coupling protocols to account for the increased steric bulk of some NPAA building blocks.

Future Perspectives and Conclusion

The application of non-proteinogenic amino acids in drug discovery is a mature yet continually evolving field. As our ability to synthesize and incorporate ever more complex and functionalized NPAAs grows, so too will their impact on therapeutic innovation. The fusion of computational design, novel synthetic methodologies, and a deeper understanding of molecular pharmacology will continue to unlock new opportunities. From creating next-generation antibody-drug conjugates with site-specific NPAA linkers to designing orally bioavailable cyclic peptides that can tackle intracellular targets, NPAAs will remain an indispensable tool in the arsenal of the medicinal chemist. By moving beyond the confines of the 20 canonical amino acids, we empower ourselves to design safer, more effective medicines for a wide range of human diseases.

References

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945974. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Wang, L., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

  • MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • In-Silico. (2025). Non proteinogenic amino acids: Significance and symbolism. In-Silico.com. [Link]

  • Yamane, T., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Akocak, S., et al. (2024). Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. PubMed. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online. [Link]

  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. ACS Publications. [Link]

  • Institute for Research in Biomedicine (IRB Barcelona). (2022). A new tool to block protein-protein interactions. ScienceDaily. [Link]

  • Han, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

Sources

Methodological & Application

Advanced Protocols for the Regioselective N-Alkylation of 2,3-Diamino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl-2,3-Diaminopropanoic Acid (Damp)

Executive Summary & Strategic Analysis

2,3-Diamino-2-methylpropanoic acid (Damp) is a critical non-proteinogenic amino acid scaffold, serving as a conformational constraint in peptidomimetics and a core pharmacophore in tuberactinomycin antibiotics (e.g., Capreomycin). Its unique structure features a quaternary


-carbon bearing both a methyl group and an amino group, alongside a vicinal 

-amino group.

The Synthetic Challenge: Functionalizing Damp presents a dichotomy of reactivity:

  • 
    -Amine:  Highly sterically hindered due to the tetrasubstituted carbon. Nucleophilic attack is sluggish, and standard reductive amination often fails.[1]
    
  • 
    -Amine:  Primary, unhindered, and highly nucleophilic.[1] It is prone to over-alkylation and dominates competition reactions.
    

This guide details three field-proven protocols to navigate these challenges, prioritizing regioselectivity and yield.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target Molecule Q1 Which amine requires alkylation? Start->Q1 Beta Beta-Amine Target Q1->Beta Beta-Position Alpha Alpha-Amine Target Q1->Alpha Alpha-Position Q2 Is the Alpha-amine protected? Beta->Q2 MethodC PROTOCOL C: Fukuyama (Nosyl) Alkylation (For Hindered Amines) Alpha->MethodC Requires Activation MethodA PROTOCOL A: Copper(II) Chelation (Solution Phase, Scalable) Q2->MethodA No (Free Amino Acid) MethodB PROTOCOL B: Reductive Amination (Protected Precursor) Q2->MethodB Yes (e.g. Z-Damp-OH)

Figure 1: Strategic decision tree for N-alkylation of Damp derivatives.

Protocol A: Selective -N-Alkylation via Copper(II) Chelation

Best for: Large-scale mono-alkylation of the


-amine starting from the free amino acid (HCl salt).
Mechanism:  Copper(II) forms a stable 5-membered chelate ring with the 

-amino and

-carboxylate groups. This temporarily "masks" the

-amine, leaving the

-amine projecting away from the metal center, free for reaction.
Materials
  • Substrate: D,L-2,3-Diamino-2-methylpropanoic acid dihydrochloride.

  • Reagents: Basic Copper Carbonate (

    
    ), Alkyl halide or Acyl chloride, EDTA (disodium salt).[1]
    
  • Solvents: Water, Acetone.[1]

Step-by-Step Methodology
  • Complex Formation:

    • Dissolve Damp (10 mmol) in water (30 mL).[1]

    • Add Basic Copper Carbonate (6 mmol, 1.2 eq excess Cu) and reflux for 30 minutes. The solution will turn deep blue, indicating formation of the bis(amino-acidato)copper(II) complex or the 1:1 chelate depending on pH.

    • Note: Ensure complete dissolution.[1] Filter off unreacted copper carbonate while hot.[1]

  • 
    -N-Functionalization: 
    
    • Cool the blue solution to 0°C in an ice bath.

    • Add Acetone (10 mL) to improve solubility of the organic alkylating agent.

    • Add the alkylating agent (e.g., Benzyl bromide, 11 mmol) dropwise while maintaining pH ~9-10 using 1M NaOH.[1]

    • Critical Control: Do not let pH exceed 11, as hydroxides may precipitate.[1] Stir vigorously for 4–12 hours.

  • Decomplexation (EDTA Method):

    • The reaction mixture now contains the Copper-chelated

      
      -alkyl product.
      
    • Add EDTA disodium salt (12 mmol) and heat to 80°C for 1 hour. The solution color changes as Cu transfers to EDTA.

    • Cool and pour onto a cation exchange column (e.g., Dowex 50W).

    • Elute the Cu-EDTA complex with water (discard).

    • Elute the product (H-Damp(

      
      -Alkyl)-OH) with 2M 
      
      
      
      .
  • Isolation:

    • Concentrate the ammoniacal fractions to dryness.

    • Recrystallize from Water/Ethanol.[1]

Validation Data:

  • Selectivity: >98%

    
    -alkylation observed by HPLC.
    
  • Yield: Typically 75–85%.

Protocol B: Selective -N-Alkylation via Reductive Amination

Best for: Introducing diverse alkyl groups using aldehydes/ketones without over-alkylation. Requires


-protection.
Materials
  • Substrate:

    
    -Cbz-2,3-diamino-2-methylpropanoic acid (Z-Damp-OH).
    
  • Reagents: Aldehyde (1.1 eq),

    
     (1.5 eq), Acetic Acid.[1]
    
  • Solvent: Methanol (MeOH).[1]

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve Z-Damp-OH (1.0 mmol) in dry MeOH (10 mL).

    • Add the aldehyde (1.1 mmol) and catalytic Acetic Acid (1%).

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for disappearance of starting amine.

    • Checkpoint: If the imine is unstable, proceed immediately to reduction.[1]

  • Reduction:

    • Add Sodium Cyanoborohydride (

      
      , 1.5 mmol).
      
    • Safety: Perform in a fume hood; generates HCN if acidified strongly.

    • Stir for 4–16 hours at RT.

  • Workup:

    • Quench with water.[1] Evaporate MeOH.

    • Acidify aqueous layer to pH 3 and extract with Ethyl Acetate (to remove non-basic byproducts).

    • Adjust aqueous layer to pH 8–9 and extract the product (if lipophilic) or desalt via diafiltration.

Protocol C: Selective -N-Alkylation (The Challenge)

Best for: Forcing alkylation onto the sterically hindered


-amine.
Concept:  Direct alkylation of the 

-amine is difficult due to the

-methyl group. The Fukuyama Synthesis (Nosyl protection) is the most reliable method to permit mono-alkylation under Mitsunobu or basic conditions.
Materials
  • Substrate: Methyl 2,3-diamino-2-methylpropionate (protected at

    
    -amine, e.g., with Boc). Structure: H-Damp(Boc)-OMe.
    
  • Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Alkyl Halide/Alcohol, Thiophenol.[1]

Step-by-Step Methodology
  • Nosyl Protection:

    • React H-Damp(Boc)-OMe with NsCl (1.1 eq) and Collidine in DCM at 0°C.

    • Yields:

      
      -Ns-Damp(Boc)-OMe.
      
  • Alkylation:

    • Dissolve the Nosyl-derivative in DMF.

    • Add

      
       (2 eq) and Alkyl Halide (1.5 eq).
      
    • Optimization: Due to steric hindrance, heating to 60–80°C is often required.[1]

    • Alternative: Use Mitsunobu conditions (

      
      , DIAD, Alcohol) if using an alcohol alkylating agent.[1]
      
  • Deprotection (Denosylation):

    • Treat the alkylated product with Thiophenol (PhSH) and

      
       in DMF/Acetonitrile.
      
    • This cleaves the sulfonyl group, revealing the secondary

      
      -amine.
      

Why this works: The electron-withdrawing sulfonamide acidifies the N-H proton, allowing easy deprotonation and alkylation even at a hindered center, preventing over-alkylation.[1]

Summary of Physico-Chemical Properties

PropertyValueImplication for Synthesis
MW 118.14 g/mol Low MW requires careful desalting (loss risk).
pKa (

-COOH)
~1.8Acidic; easily esterified.
pKa (

-NH3+)
~6.7Less basic than typical amino acids due to steric/electronic effects.
pKa (

-NH3+)
~9.6Highly basic; primary nucleophile.
Solubility High in

Difficult to extract into organic solvents without protection.

References

  • Copper Chelation Strategy

    • Source: Adapted from classic protocols for Ornithine/Lysine.[1]

    • Reference: G. Bar-Haim, M. Kol, "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN," Org. Lett., 2004, 6, 3549-3551.[1] (Analogous chelation logic).

    • Reference: "Synthesis of Copper(II) Complexes with Tridentate NNO Functionalized Ligand," Inorganic Chemistry, 2009.[1][2] Link[1]

  • Reductive Amination

    • Source: Standard reductive amination protocols.[1]

    • Reference: "Reductive Amination - Chemistry Steps." Link

  • Alpha-Methyl Amino Acid Challenges

    • Reference: "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique," J. Org. Chem., 2025.[1][3][4][5] Link[1]

    • Reference: "N-Alkyl-α-amino acids in Nature and their biocatalytic preparation," ResearchGate. Link

  • General Properties

    • Reference: PubChem Compound Summary for CID 15733227, 2,3-Diamino-2-methylpropanoic acid. Link[1]

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of alpha-methylated amino acids

Technical Support Center: Synthesis of -Methylated Amino Acids

Status: Operational Ticket Focus: Yield Optimization & Stereocontrol Support Level: Tier 3 (Senior Scientist)

Introduction: The "Quaternary" Bottleneck

Welcome to the technical support hub for

Synthesizing

Bis-Lactim Ether (Schöllkopf)Phase-Transfer Catalysis (Maruoka/Ooi)

Part 1: Method Selection (Diagnostic)

Before troubleshooting, ensure you are using the correct architecture for your target substrate.

Workflow Visualization: The Decision Matrix

MethodSelectionStartTarget: Alpha-Methyl Amino AcidScaleWhat is your scale?Start->ScaleSmallGram Scale (<10g)High Purity RequiredScale->SmallLargeProcess Scale (>100g)Cost SensitiveScale->LargeSchollkopfMethod A: Schöllkopf Bis-Lactim(Stoichiometric Auxiliary)Small->SchollkopfReliable eeMaruokaMethod B: Phase Transfer Catalysis(Catalytic/Scalable)Large->MaruokaAtom EconomySubstrateSubstrate Type?Schollkopf->SubstrateMaruoka->SubstrateAcyclicAcyclic Side ChainSubstrate->AcyclicCyclicCyclic/Proline AnalogSubstrate->CyclicAcyclic->SchollkopfAcyclic->MaruokaSeebachMethod C: Seebach SRS(Self-Regeneration)Cyclic->SeebachBest for Proline derivs

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substrate constraints.

Part 2: Troubleshooting The Schöllkopf Bis-Lactim Ether Method

The System: A glycine or alanine equivalent is coupled to a chiral auxiliary (Valine), forming a cyclic bis-lactim ether.[1][2] This is metalated and alkylated.[1][3][4] Common Failure Mode: High diastereoselectivity but poor isolated yield due to hydrolysis issues.

Critical Protocol: The Hydrolysis Step

Many users lose their product during the final acid hydrolysis of the auxiliary. The valine methyl ester byproduct often co-elutes or hinders crystallization.

Step-by-Step Recovery Protocol:

  • Quench: Do not quench the lithiated species with water directly if possible. Use dilute AcOH/THF first to protonate the intermediate gently.

  • Hydrolysis: Use 0.25 N HCl (mild) at room temperature.

    • Warning: Stronger acid (6 N HCl) or heat will racemize your quaternary center via enolization.

  • Separation (The "Yield Killer"):

    • The reaction mixture contains your Product-OMe and Valine-OMe.[1]

    • Technique: Evaporate methanol completely. Resuspend in water.[5] Adjust pH to 8-9 with ammonia. Extract with diethyl ether.[1]

    • Why? The Valine auxiliary is more lipophilic. It extracts into the ether.[1] Your

      
      -methyl amino acid zwitterion stays in the aqueous phase.
      
FAQ: Schöllkopf Method

Q: My alkylation conversion is <50%. I see starting material.

  • Diagnosis: The lithiated species (aza-enolate) decomposed before alkylation.

  • Fix:

    • Ensure temperature is -78°C strictly.

    • Titrate your n-BuLi. Commercial n-BuLi degrades. Use diphenylacetic acid titration.

    • Stirring: The deprotonation creates a viscous mixture. Ensure high-torque stirring; local hot spots kill the enolate.

Q: I am getting low diastereomeric excess (de < 80%).

  • Diagnosis: "The Valine Leak." The isopropyl group on the valine auxiliary is not blocking the face effectively, likely due to higher temperatures allowing conformational mobility.

  • Fix:

    • Add HMPA or DMPU (2 equivalents) as a co-solvent. This breaks up lithium aggregates, creating a "loose" ion pair that is more reactive but also more strictly governed by the steric bulk of the auxiliary [1].

Part 3: Troubleshooting Phase Transfer Catalysis (Maruoka)

The System: Use of C2-symmetric chiral quaternary ammonium salts (Maruoka Catalysts) to alkylate amino acid Schiff bases under mild biphasic conditions. Common Failure Mode: Reproducibility issues on scale-up (exothermic runaway or mixing issues).

Optimization Data: Solvent & Base Effects
VariableRecommendationMechanism/Reasoning
Base 50% KOH (aq)High concentration is required to deprotonate the Schiff base at the interface.
Solvent Toluene or FluorobenzeneNon-polar solvents tighten the ion pair between the catalyst and the enolate, maximizing stereocontrol [2].
Catalyst Load 1 - 3 mol%High turnover. If slow, do not add more catalyst; increase stirring speed (interfacial area is the limit).
Temperature 0°C to -20°CLower temperature suppresses the background racemic reaction (uncatalyzed alkylation).
Workflow Visualization: The Maruoka Cycle

MaruokaCycleSchiffBaseSchiff Base(Organic Phase)InterfaceInterface(Cat+ transports OH-)SchiffBase->InterfaceDeprotonationEnolateChiral Ion Pair(Catalyst + Enolate)Interface->EnolateExtractionProductAlpha-AlkylatedProductEnolate->ProductR-X Electrophile(Steric Shielding)Product->InterfaceRegenerate Cat

Figure 2: The Phase Transfer Catalysis cycle. Note that the reaction occurs in the organic phase or at the interface, protected by the chiral catalyst.

FAQ: PTC Optimization

Q: The reaction works on 100mg but fails on 10g (low ee).

  • Diagnosis: Heat transfer lag. The alkylation is exothermic. In a larger vessel, the internal temp spikes, allowing the racemic background reaction to outcompete the catalyzed reaction.

  • Fix:

    • Dose the electrophile (Methyl Iodide) slowly.

    • Use a cryostat with active feedback, not just an ice bath.

Q: My catalyst is degrading.

  • Diagnosis: Hofmann Elimination. Under highly basic conditions (50% KOH), quaternary ammonium salts can undergo elimination.

  • Fix:

    • Switch to the "Simplified Maruoka Catalyst" (spiro-binaphthyl backbone). These are designed to be electronically robust against Hofmann elimination compared to first-gen benzyl-derived catalysts [3].

Part 4: Purification of Zwitterions

Isolating

The "Dowex" Protocol (Standardized):

  • Load: Dissolve crude reaction mixture in water. Load onto Dowex 50W-X8 (H+ form) column.

  • Wash: Flush with distilled water (5 column volumes).

    • Result: This removes non-basic impurities (salts, unreacted electrophiles, auxiliary residues).

  • Elute: Elute with 1.0 M NH₄OH .

    • Mechanism:[1][3][4][6][7][8] The ammonia deprotonates the carboxylic acid and displaces the amino group from the resin.

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry).

    • Tip: Do not rotary evaporate to dryness with heat; these compounds can form lactams or decompose. Lyophilization yields a fluffy powder.

References

  • Schöllkopf, U., et al. (1981).[1][2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[2] Angewandte Chemie International Edition.

  • Ooi, T., & Maruoka, K. (2007).[4][8] Practical Stereoselective Synthesis of

    
    -Branched 
    
    
    -Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters.
  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[4][8] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society.[9] 
    
  • Seebach, D., et al. (1996).[10] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie.

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of synthesizing sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity. Here, we address common issues through a detailed question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in the synthesis of sterically hindered amino acids?

Reaction temperature is a pivotal factor because it directly influences the kinetics and thermodynamics of the amide bond formation. Steric hindrance, arising from bulky side chains on amino acids, slows down the reaction rate by increasing the activation energy required for the coupling reaction to proceed.[1] Elevating the temperature provides the necessary energy to overcome this barrier, thus increasing the reaction rate. However, excessive heat can lead to undesirable side reactions.[2]

Q2: What are the primary risks associated with increasing the reaction temperature?

While higher temperatures can enhance coupling efficiency, they also carry the risk of promoting several unwanted side reactions, including:

  • Epimerization/Racemization: Loss of chiral purity is a significant concern at elevated temperatures, particularly for sensitive amino acids like histidine and cysteine.[2][3]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to chain termination or the formation of β-aspartyl peptides.[2]

  • Diketopiperazine Formation: This intramolecular cyclization can occur at the N-terminus of a dipeptide, leading to chain cleavage.[2]

  • Decomposition of Reagents: Many coupling reagents have limited thermal stability and can decompose at higher temperatures, reducing their effectiveness and potentially introducing impurities.[4]

Q3: When should I consider using elevated temperatures in my synthesis?

Elevating the temperature should be a carefully considered strategy, typically employed when other optimization methods have failed to yield the desired product. It is particularly useful for:

  • Coupling of α,α-disubstituted amino acids.[1]

  • Synthesizing peptides with known difficult sequences that are prone to aggregation.[5]

  • Overcoming slow reaction kinetics when using less reactive coupling reagents.

A systematic approach, starting with milder conditions and gradually increasing the temperature while monitoring for side products, is always recommended.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Q: I am attempting to couple a bulky amino acid (e.g., Aib, Valine) and observing very low to no formation of the desired peptide. What is the first step in troubleshooting this issue?

A: The initial and most impactful step is to re-evaluate your coupling reagent and reaction conditions, including temperature.

Steric hindrance significantly slows down the rate of amide bond formation.[6] Standard coupling reagents may not be potent enough to facilitate the reaction efficiently.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low yield.

Detailed Protocol 1: Temperature Screening for a Difficult Coupling

  • Setup: Prepare four identical reactions for the coupling of the sterically hindered amino acid.

  • Reagents: Use a potent coupling reagent such as HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]

  • Temperature Conditions: Run the reactions at four different temperatures: Room Temperature (RT), 35°C, 40°C, and 50°C.[7]

  • Reaction Time: Allow the reactions to proceed for a fixed, extended period (e.g., 4 hours or overnight).[1]

  • Analysis: Quench the reactions and analyze the crude product by HPLC to determine the yield of the desired peptide and the presence of any major impurities.

  • Evaluation: Compare the results to identify the optimal temperature that provides the best balance between yield and purity.

Temperature (°C)Expected OutcomePotential Side Products
Room TemperatureLow yield, unreacted starting materialMinimal
35°CImproved yieldLow levels of epimerization
40°CFurther improved yieldIncreased risk of epimerization[7]
50°CPotentially highest yieldSignificant risk of epimerization and other side reactions[2]
Issue 2: Presence of Epimers/Racemization

Q: My HPLC analysis shows a significant peak corresponding to the diastereomer of my desired product, indicating epimerization. How can I mitigate this while still driving the reaction to completion?

A: Epimerization is a common side reaction at elevated temperatures. The key is to find a balance between reaction rate and chiral purity.

The mechanism of epimerization often involves the formation of an oxazolone intermediate, which can tautomerize to a form that loses its stereochemistry. This process is accelerated by heat and the choice of coupling reagent.

Strategies to Minimize Epimerization:

  • Reduce Reaction Temperature: This is the most direct way to minimize epimerization. If you have been running the reaction at an elevated temperature, try reducing it in 5-10°C increments.

  • Optimize Coupling Reagent and Additives:

    • Carbodiimide-mediated couplings (e.g., DCC, DIC) are prone to racemization, and the use of additives like HOBt or HOSu is recommended, often at lower temperatures.[8]

    • Uronium/aminium reagents like HATU are generally considered to have a lower risk of racemization compared to carbodiimides, but the risk is still present at high temperatures.

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times at elevated temperatures, which can sometimes reduce the overall extent of epimerization compared to conventional heating.[5][9] However, high temperatures, regardless of the heating method, can still cause significant racemization for sensitive amino acids.[3]

Experimental Protocol 2: Comparative Analysis of Conventional vs. Microwave Heating

  • Conventional Heating: Set up the coupling reaction using your optimized conditions from Protocol 1 (e.g., 40°C) and let it run for the determined optimal time (e.g., 4 hours).

  • Microwave Synthesis: In a dedicated microwave peptide synthesizer, perform the same coupling. A typical condition might be 5 minutes at 75°C.[5]

  • Analysis: Analyze the crude products from both reactions using chiral HPLC to quantify the diastereomeric excess (%de) or enantiomeric excess (%ee).

  • Comparison: Evaluate which method provides a better combination of high yield and high chiral purity.

Issue 3: Incomplete Reaction and Starting Material Recovery

Q: Even at elevated temperatures and with extended reaction times, I am still recovering a significant amount of my starting amine. What other factors should I consider?

A: If temperature and time are not sufficient, the issue may lie with the activation of the carboxylic acid or the choice of solvent.

For extremely hindered couplings, such as those involving two α,α-disubstituted amino acids, even the most potent uronium reagents may fail.[1] In these cases, converting the carboxylic acid to a more reactive species, like an acyl fluoride, can be highly effective.[1]

Alternative Activation Strategy:

Caption: Workflow for extremely hindered couplings.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be performed in an anhydrous environment.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH and a suitable base.

  • Stir the reaction at room temperature for 1-2 hours to form the acyl fluoride.

  • Coupling Reaction: In a separate vessel containing the deprotected, resin-bound amine, add the solution of the acyl fluoride.

  • Allow the reaction to proceed, monitoring for completeness. Reaction times can be significantly longer for these types of couplings.[1]

Solvent Considerations:

The choice of solvent is crucial for solvating the growing peptide chain, especially in solid-phase peptide synthesis (SPPS).[1] Poor solvation can lead to aggregation, which physically prevents the coupling from occurring.

  • N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1]

  • For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

By systematically addressing these common issues and employing the outlined protocols, researchers can effectively optimize reaction temperatures to achieve successful synthesis of sterically hindered amino acids, balancing the need for increased reactivity with the imperative of maintaining product purity.

References

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Harris, E. B. J. (2015). Comment on "During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?". ResearchGate. Retrieved from [Link]

  • Gagnon, D., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(7), 853-861. Retrieved from [Link]

  • Marsini, M. A., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1526-1529. Retrieved from [Link]

  • Szostak, M., & Szostak, K. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6660. Retrieved from [Link]

  • Zhu, L. L., et al. (2013). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (1996). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Retrieved from [Link]

  • Marsini, M. A., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1526-1529. Retrieved from [Link]

  • Popali, S. (2015). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]

  • Popali, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Omizzolo, M. (n.d.). How to Optimize Peptide Synthesis?. LinkedIn. Retrieved from [Link]

  • Popali, S. (2015). Side reaction in peptide synthesis. Slideshare. Retrieved from [Link]

  • Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113-1115. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Guryanov, I., et al. (2019). General mechanism of the Strecker amino acid synthesis. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6660. Retrieved from [Link]

  • Young, D. D., et al. (2008). Microwave-assisted synthesis of unnatural amino acids. ResearchGate. Retrieved from [Link]

  • Young, D. D., et al. (2008). Microwave-assisted synthesis of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters, 18(20), 5478-5480. Retrieved from [Link]

  • D'Hondt, M., et al. (2014). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 114(18), 9048-9094. Retrieved from [Link]

  • Kim, D. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Journal of Microbiology, 57(3), 195-204. Retrieved from [Link]

  • Krelaus, R., et al. (2004). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Molecular Diversity, 8(2), 171-175. Retrieved from [Link]

  • Siddiqui, B. S., et al. (2020). Microwave-Induced Ugi-Four Component Reactions: Synthesis of New Hetero-Steroid-Amino Acid Conjugates. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Excess in MeDAP Synthesis Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For molecules like MeDAP (Methyl (R)-2-(3,5-dichlorophenyl)-2-(methylamino)acetate), a chiral amine derivative of significant interest, ensuring a high enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric excess of MeDAP, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the nuances of method development, the rigors of validation according to regulatory standards, and how chiral HPLC stacks up against alternative analytical techniques.

The Criticality of Enantiomeric Purity in Chiral Amines

Chiral amines and their derivatives are foundational building blocks in the synthesis of numerous biologically active molecules.[1][2] The distinct three-dimensional arrangement of enantiomers means they can interact differently with the chiral environment of the human body, leading to varied pharmacological, toxicological, and metabolic outcomes.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of individual enantiomers in chiral drug products.[4] This underscores the necessity for robust, validated analytical methods to accurately quantify enantiomeric excess.[5]

Chiral HPLC: The Gold Standard for Enantiomeric Separation

High-Performance Liquid Chromatography employing Chiral Stationary Phases (CSPs) has emerged as the predominant and most powerful technique for the separation and analysis of chiral compounds.[1][6] The direct approach, where enantiomers are separated on a CSP, is favored for its broad applicability and reliability.

The success of any chiral separation hinges on the selection of the appropriate CSP.[3] These phases create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in differential retention times and, thus, separation.[7]

For chiral amines like MeDAP, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, demonstrating high chiral recognition ability for a broad range of compounds, including primary amines.[1][2][3][8] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[7]

  • Cyclofructan-based CSPs: These have also shown a high success rate for separating primary amines, particularly in the polar organic mode.[1][9]

  • Pirkle-type (Brush-type) CSPs: These phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are covalently bonded to the silica support, offering excellent durability and compatibility with a wide range of solvents.[10] A key advantage is the availability of both enantiomeric forms of the CSP, allowing for the inversion of elution order—a desirable feature for accurately quantifying a trace enantiomer by having it elute before the major peak.[10]

For MeDAP, a polysaccharide-based or a Pirkle-type column would be the logical starting point for method development due to their proven success with similar amine compounds.

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow:

Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (e.g., Polysaccharide, Pirkle-type) MP_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen Initial Evaluation Modifier_Opt Optimize Mobile Phase Modifier (e.g., Alcohol concentration) MP_Screen->Modifier_Opt Promising Conditions Additive_Opt Optimize Additives (e.g., TFA, DEA for peak shape) Modifier_Opt->Additive_Opt Flow_Temp_Opt Optimize Flow Rate & Temperature Additive_Opt->Flow_Temp_Opt Validation Perform Method Validation (ICH Q2(R1) Guidelines) Flow_Temp_Opt->Validation Optimized Method

Caption: A streamlined workflow for developing a chiral HPLC method.

Validating the Chiral HPLC Method: A Protocol Guided by ICH Q2(R1)

Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a chiral method, this means proving it can accurately and reliably quantify the enantiomeric excess of MeDAP. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

The relationship and hierarchy of these validation parameters can be visualized as follows:

Validation_Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->Robustness

Caption: Interdependence of key validation parameters for an analytical method.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Procedure:

    • Inject a solution of the MeDAP racemate to confirm baseline separation of the (R)- and (S)-enantiomers.

    • Inject a solution containing only the desired (R)-MeDAP enantiomer to confirm its retention time.

    • Inject a placebo (all synthesis reagents except the analyte) to ensure no interfering peaks at the retention times of the MeDAP enantiomers.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the MeDAP sample and analyze the stressed samples. The peaks for the enantiomers should be pure and resolved from any degradation product peaks (peak purity analysis using a photodiode array detector is recommended).

2. Linearity & Range:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the undesired (S)-enantiomer and the analytical response over a specified range.

  • Procedure:

    • Prepare a series of solutions by spiking a constant, high concentration of the desired (R)-MeDAP with varying concentrations of the (S)-enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.

    • Inject each solution in triplicate.

    • Plot the peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[12]

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Analyze spiked samples at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit for the (S)-enantiomer).

    • Perform at least three replicate determinations at each concentration.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102% for assays, with wider ranges acceptable for low-level impurities.[13]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of MeDAP spiked with the (S)-enantiomer at 100% of the specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5% for impurity tests, though a target of ≤20% may be acceptable near the LOQ.[11][13]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure:

    • Typically determined based on the signal-to-noise ratio (S/N). Prepare and inject a series of solutions with decreasing concentrations of the (S)-enantiomer.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.[11]

    • LOQ: S/N ratio of approximately 10:1.[11] The precision (%RSD) at the LOQ should also be within an acceptable limit (e.g., ≤ 20%).

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength of detection (e.g., ±2 nm).

    • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers > 2.0) should remain within acceptable limits for all varied conditions.

Comparative Analysis: Chiral HPLC vs. Alternative Techniques

While chiral HPLC is the workhorse for enantiomeric excess determination, other techniques can also be employed. Each has its own set of advantages and limitations.[14][15]

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution and accuracy; Broad applicability; Well-established and validated methods.[3][15]Can require extensive method development; CSPs can be expensive.Routine quality control; High-accuracy determination of ee; Preparative separations.
Chiral Gas Chromatography (GC) Differential interaction with a chiral stationary phase in a capillary column.High efficiency and sensitivity; Fast analysis times.[14]Analyte must be volatile and thermally stable; Derivatization may be required.[14]Analysis of volatile and thermally stable chiral compounds.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.Faster separations and lower solvent consumption than HPLC; Improved peak symmetries for some compounds like amines.[9]Higher initial instrument cost; Less universally available than HPLC.High-throughput screening; "Green" alternative to normal-phase HPLC.[9]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.Extremely high efficiency; Very small sample and reagent consumption.Lower concentration sensitivity than HPLC; Reproducibility can be a challenge.Analysis of polar and charged chiral molecules; Limited sample quantities.
NMR Spectroscopy Use of a chiral solvating agent or chiral shift reagent to induce chemical shift differences between enantiomers.No separation required; Provides structural information.Lower sensitivity and accuracy for low ee values; Chiral reagents can be expensive and may cause peak broadening.[16]Rapid screening; Cases where chromatographic methods fail; Structural confirmation.
Conclusion

The validation of enantiomeric excess is a non-negotiable step in the synthesis and development of chiral molecules like MeDAP. Chiral HPLC stands as the most robust, versatile, and widely accepted method for this critical task.[5] By systematically selecting an appropriate chiral stationary phase and rigorously validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, researchers can ensure the data generated is reliable, reproducible, and fit for regulatory submission. While alternative techniques like chiral GC, SFC, and NMR have their specific applications, chiral HPLC provides an unparalleled combination of resolution, accuracy, and flexibility, solidifying its position as the gold standard in the field.

References

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  • University of Bath.Determination of enantiomeric excess.
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  • Dhaka University Journal of Pharmaceutical Sciences. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
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  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
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A Comparative Guide to In Vitro Stability Assays for Peptidomimetics Featuring 2,3-Diamino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Durable Peptide Therapeutics

Peptides offer exceptional therapeutic promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, leading to rapid degradation by proteases and a short in vivo half-life.[1][2][3] Peptidomimetics, engineered molecules that mimic the structure and function of natural peptides, are designed to overcome these limitations.[4] A key strategy in their design is the incorporation of unnatural amino acids to enhance proteolytic resistance. This guide focuses on peptidomimetics containing 2,3-Diamino-2-methylpropanoic acid (DAP), a unique building block, and provides a comparative framework for evaluating their stability using essential in vitro assays.

The core challenge in peptide drug development is mitigating proteolytic degradation, the enzymatic breakdown of peptide bonds.[5][6] This process is a primary mechanism of cellular regulation and homeostasis but poses a significant barrier to therapeutic efficacy.[5] By introducing structural modifications that impede the action of proteases, we can significantly extend the therapeutic window of peptide-based drugs.

The Role of 2,3-Diamino-2-methylpropanoic Acid (DAP) in Enhancing Stability

2,3-Diamino-2-methylpropanoic acid is a non-canonical amino acid that introduces a key structural modification: an α-methyl group. The presence of this methyl group on the α-carbon provides steric hindrance, which can physically block the active sites of proteases, thereby preventing the cleavage of adjacent peptide bonds.[7] This strategy has been shown to be effective in increasing the stability of peptides.[7][8] Furthermore, the additional amino group in the DAP structure offers a site for further chemical modifications, allowing for the creation of complex and functionally diverse peptidomimetics.

This guide will detail the methodologies for three critical in vitro stability assays:

  • Plasma Stability Assay: To assess stability in the presence of enzymes found in blood.

  • Liver Microsomal Stability Assay: To evaluate metabolic stability against Phase I drug-metabolizing enzymes in the liver.

  • Proteolytic Challenge Assay: To directly measure resistance to specific proteases like trypsin.

By comparing a hypothetical DAP-containing peptidomimetic, Pep-DAP , to a standard, unmodified peptide, Pep-Std , we will illustrate the practical application and interpretation of these assays.

Plasma Stability Assay: Simulating Systemic Circulation

Scientific Rationale: Upon administration, a therapeutic peptide is immediately exposed to a complex mixture of enzymes in the blood plasma, including esterases and proteases, which can rapidly degrade it.[9] The plasma stability assay is a crucial first-pass screen to predict a compound's viability in systemic circulation. A compound with poor plasma stability is likely to have a very short half-life in vivo, limiting its therapeutic potential.[9]

Experimental Workflow: Plasma Stability

Below is a diagram outlining the key steps in a typical plasma stability assay.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start 1. Prepare Test Compounds (Pep-DAP, Pep-Std) & Controls plasma 2. Thaw Pooled Human Plasma mix 3. Mix Compound with Plasma plasma->mix incubate 4. Incubate at 37°C mix->incubate timepoint 5. Aliquot at Time Points (0, 15, 30, 60, 120 min) incubate->timepoint quench 6. Quench Reaction (Ice-cold Acetonitrile + IS) timepoint->quench centrifuge 7. Centrifuge to Precipitate Proteins quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc 9. Calculate % Remaining & Half-life (t½) analyze->calc

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:
  • Compound Preparation: Prepare 10 mM stock solutions of Pep-DAP , Pep-Std , and a positive control (a compound known to be unstable in plasma) in DMSO.

  • Plasma Preparation: Thaw pooled human plasma (from multiple donors to average out individual variability) on ice. Pre-warm the required volume to 37°C in a water bath.

  • Reaction Initiation: In a microcentrifuge tube, add the test compound to the pre-warmed plasma to a final concentration of 1 µM. Mix gently.

  • Incubation: Incubate the mixture at 37°C.[9]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (IS). The cold organic solvent precipitates the plasma proteins, halting all enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The half-life (t½) can then be determined by plotting the natural logarithm of the remaining percentage against time.

Liver Microsomal Stability Assay: Assessing Phase I Metabolism

Scientific Rationale: The liver is the primary site of drug metabolism in the body.[11] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[12] The microsomal stability assay is a standard method to evaluate a compound's susceptibility to this type of metabolism.[10][11] While peptides are primarily degraded by proteolysis, this assay is essential for peptidomimetics that may have been modified to be more "small-molecule-like" and thus susceptible to CYP-mediated metabolism.

Experimental Workflow: Microsomal Stability

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start 1. Prepare Test Compounds & Controls in Buffer microsomes 2. Prepare Liver Microsomes (0.5 mg/mL in Buffer) nadph 3. Prepare NADPH Regenerating System pre_incubate 4. Pre-incubate Microsomes & Compound at 37°C nadph->pre_incubate start_reaction 5. Initiate Reaction by Adding NADPH pre_incubate->start_reaction timepoint 6. Aliquot at Time Points (0, 5, 15, 30, 45 min) start_reaction->timepoint quench 7. Quench Reaction (Ice-cold Acetonitrile + IS) timepoint->quench centrifuge 8. Centrifuge to Pellet Microsomes quench->centrifuge analyze 9. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc 10. Calculate % Remaining & Intrinsic Clearance (Clint) analyze->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a working solution of the test compounds (Pep-DAP , Pep-Std ) and positive/negative controls in a phosphate buffer (pH 7.4).

    • Prepare a suspension of pooled human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.[13]

    • Prepare an NADPH regenerating system, which continuously supplies the necessary cofactor for CYP enzyme activity.[10]

  • Pre-incubation: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.[14]

  • Time-Point Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation: Calculate the intrinsic clearance (Clint), a measure of the rate of metabolism by the liver enzymes.

Proteolytic Challenge Assay: Direct Test of Resistance

Scientific Rationale: To directly assess the impact of the DAP modification on proteolytic resistance, a challenge assay using a specific protease is invaluable. Trypsin is a common serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. This assay provides a clean, mechanistic understanding of how the structural modification performs against a known enzymatic threat.

Detailed Protocol:
  • Solution Preparation:

    • Prepare solutions of Pep-DAP and Pep-Std at a known concentration (e.g., 100 µM) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of trypsin.

  • Reaction Setup: For each peptide, set up two reactions: one with trypsin and a control without trypsin.

  • Reaction Initiation and Incubation: Add trypsin to the test samples to a final concentration (e.g., 1:100 enzyme-to-substrate ratio). Incubate all samples at 37°C.

  • Time-Point Sampling & Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot and quench the reaction by adding a strong acid like trifluoroacetic acid (TFA), which denatures the enzyme.

  • Analysis: Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation: Compare the degradation rate of Pep-DAP to Pep-Std . The stability is determined by the percentage of the intact peptide remaining over the time course.

Comparative Data Analysis

The following tables summarize hypothetical data from the described assays, comparing the stability of the standard peptide (Pep-Std ) with the DAP-modified peptidomimetic (Pep-DAP ).

Table 1: Plasma Stability Results
Time (min)% Pep-Std Remaining% Pep-DAP Remaining
0100100
156598
304295
601891
120<585
t½ (min) ~25 >240
Table 2: Liver Microsomal Stability Results
Time (min)% Pep-Std Remaining% Pep-DAP Remaining
0100100
59899
159597
309196
458894
Clint (µL/min/mg) <5 <5
Table 3: Proteolytic (Trypsin) Stability Results
Time (min)% Pep-Std Remaining% Pep-DAP Remaining
0100100
305197
602294
120<589
240Undetectable82

Interpretation and Discussion

The experimental data clearly demonstrates the significant stabilizing effect of incorporating 2,3-Diamino-2-methylpropanoic acid into a peptide backbone.

  • Exceptional Plasma Stability: In the plasma stability assay, Pep-Std was rapidly degraded with a half-life of approximately 25 minutes, a common fate for unmodified peptides.[1][2] In stark contrast, Pep-DAP exhibited remarkable stability, with over 85% of the compound remaining after 2 hours. This suggests that the α-methyl group of the DAP residue effectively shields the peptide from degradation by plasma proteases.

  • Low Microsomal Metabolism: As hypothesized, both peptides showed high stability in the liver microsomal assay. This is expected, as linear peptides and their mimetics are generally not major substrates for CYP450 enzymes.[11] Their primary clearance pathway is proteolytic degradation, not oxidative metabolism.[15][16] This result confirms that the modifications in Pep-DAP do not introduce a new liability for Phase I metabolism.

  • Robust Protease Resistance: The trypsin challenge assay provides the most direct evidence of DAP's protective effect. Pep-Std was almost completely degraded within two hours. Pep-DAP , however, remained largely intact even after four hours, confirming that the steric hindrance provided by the α-methyl group is a highly effective strategy for preventing cleavage by specific proteases.[7]

Conclusion

The strategic incorporation of 2,3-Diamino-2-methylpropanoic acid is a powerful tool for enhancing the metabolic stability of peptide-based drug candidates. The suite of in vitro assays described here—plasma stability, microsomal stability, and direct proteolytic challenge—provides a comprehensive and robust framework for evaluating the efficacy of such modifications. The data clearly shows that the inclusion of DAP can transform a rapidly degraded peptide into a highly stable peptidomimetic, significantly improving its potential as a viable therapeutic agent. This guide provides researchers with the foundational knowledge and practical protocols to assess and validate the stability of their own novel peptidomimetics, accelerating the journey from the bench to the clinic.

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  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Yasgar, A., et al. (2022). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International Journal of Molecular Sciences. Available at: [Link]

  • Fiori, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Bioavailability of Methylated vs. Non-Methylated Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest to enhance the therapeutic potential of peptides is a constant endeavor. While peptides offer high specificity and potency, their inherent liabilities, such as poor metabolic stability and low membrane permeability, often limit their clinical utility, particularly for oral administration. A key strategy in overcoming these hurdles is the strategic N-methylation of the peptide backbone. This guide provides an in-depth, objective comparison of the bioavailability of methylated versus non-methylated peptide analogs, grounded in experimental data and established methodologies.

The Rationale for N-Methylation: A Double-Edged Sword

N-methylation, the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, is more than a simple structural tweak.[1] This modification fundamentally alters the physicochemical properties of a peptide, impacting its conformation, lipophilicity, and hydrogen bonding capacity.[2][3] The primary motivations for exploring N-methylation are to enhance metabolic stability and improve cell permeability.[4][5] However, this modification is not without its challenges, as it can also negatively affect solubility and receptor binding affinity.[2][6] A successful N-methylation strategy, therefore, hinges on a careful balance between these competing effects.[2]

Key Bioavailability Parameters: A Comparative Analysis

The overall bioavailability of a peptide is a multifactorial property. Here, we dissect the impact of N-methylation on the three critical pillars of bioavailability: metabolic stability, cell permeability, and receptor binding affinity.

Metabolic Stability: Resisting Enzymatic Degradation

One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic enzymes.[1] Proteases, ubiquitous in the gastrointestinal tract and systemic circulation, readily cleave peptide bonds, leading to rapid degradation and short in vivo half-lives.[5] N-methylation confers protection through two primary mechanisms:

  • Steric Hindrance: The added methyl group physically blocks the approach of proteases to the peptide backbone.

  • Disruption of Enzyme Recognition: The removal of the amide proton, a key hydrogen bond donor, disrupts the recognition motifs required for many proteases to bind to their substrates.[1]

This enhanced stability translates directly to a longer plasma half-life, a critical factor for therapeutic efficacy. For instance, N-methylation of a single isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to a remarkable 538 minutes.

Table 1: Comparative Metabolic Stability of Methylated vs. Non-Methylated Peptides

Peptide AnalogModificationIn Vitro SystemHalf-life (t½)Fold Increase in StabilityReference
GIP AnalogN-terminal AcetylationIn vivo> 24 hours> 288[7]
Natural GnRHNoneIn vivo5 minutes-[7]
Triptorelin (GnRH analog)Unnatural Amino AcidsIn vivo2.8 hours33.6[7]
SomatostatinNoneIn vivo3 minutes-[7]
Lanreotide (Somatostatin analog)Cyclization, Unnatural Amino AcidsIn vivo23-30 days> 11,000[7]
Cell Permeability: Crossing the Membrane Barrier

For oral bioavailability, peptides must traverse the intestinal epithelium to reach the systemic circulation. This is a significant challenge for most peptides due to their typically high polarity and number of hydrogen bond donors. N-methylation can improve membrane permeability by:

  • Reducing Hydrogen Bond Donors: Replacing an amide N-H with an N-CH3 group eliminates a hydrogen bond donor, reducing the energetic penalty of moving from an aqueous environment into the lipophilic cell membrane.[2][8]

  • Promoting a Permeable Conformation: N-methylation can induce a cis-amide bond conformation, which can favor the adoption of a β-turn structure. This more compact, globular conformation can shield polar groups and present a more hydrophobic face to the cell membrane, facilitating passive diffusion.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess passive permeability. Studies have shown that partially N-methylated cyclic peptides can exhibit significantly higher permeability in PAMPA assays compared to their non-methylated counterparts.[6] For example, a tri-N-methylated cyclic hexapeptide demonstrated an oral bioavailability of 28% in rats, a significant achievement for a peptide of its size.[6]

Table 2: Comparative Cell Permeability of Methylated vs. Non-Methylated Peptides

Peptide AnalogModificationAssayPermeability (Papp, 10⁻⁶ cm/s)ImprovementReference
Somatostatin AnalogNon-methylatedCaco-2Low-[9]
Somatostatin AnalogTri-N-methylatedCaco-2Increased68% increase[9][10]
Cyclic HexapeptideNon-methylatedPAMPALow-[6]
Cyclic HexapeptideTri-N-methylatedPAMPASignificantly Higher-[6]
Receptor Binding Affinity: The Risk of Disruption

While N-methylation can bolster a peptide's journey to its target, it can also inadvertently interfere with the crucial final step: binding to its receptor. The introduction of a methyl group can:

  • Alter the Bioactive Conformation: The conformational changes induced by N-methylation may not be compatible with the receptor's binding pocket, leading to a loss of affinity.[6]

  • Disrupt Key Interactions: The removal of the amide proton can eliminate a critical hydrogen bond between the peptide and the receptor.

The impact of N-methylation on receptor binding is highly position-dependent. A "methyl scan," where each residue in a peptide is systematically N-methylated, is often necessary to identify positions where this modification is tolerated or even beneficial. In some cases, N-methylation can enhance binding affinity and even improve selectivity between receptor subtypes.[11]

Table 3: Impact of N-Methylation on Receptor Binding Affinity

Peptide ClassModificationEffect on Binding Affinity (IC₅₀ or Kᵢ)Reference
Somatostatin AnaloguesPositional N-methylationCan be enhanced or diminished depending on the position[12]
Enkephalin AnaloguesN-methylationCan retain high opioid receptor binding affinity[13]
Melanocortin PeptidesN-methylationReduced biological activity and selectivity[11]
HIV-1 FSS RNA-binding PeptidesN-methylationIncreased affinity and selectivity[14]

Experimental Workflows for Comparative Analysis

To objectively compare methylated and non-methylated peptide analogs, a tiered approach employing a series of well-established in vitro and in vivo assays is essential.

In Vitro Permeability Assessment

The PAMPA assay provides a high-throughput, cell-free method to assess passive membrane permeability.[15][16]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Add peptide solution (methylated & non-methylated) assemble Assemble Sandwich: Place donor plate on acceptor plate prep_donor->assemble prep_membrane Prepare Membrane: Coat filter plate with lipid solution (e.g., lecithin) prep_membrane->assemble prep_acceptor Prepare Acceptor Plate: Add buffer solution prep_acceptor->assemble incubate Incubate (e.g., 5 hours, room temp) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Peptide Concentration: (Donor & Acceptor wells) via LC-MS/MS separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA:

  • Prepare Solutions: Dissolve methylated and non-methylated peptides in a suitable buffer (e.g., PBS with a small percentage of DMSO). Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[17]

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate and allow it to impregnate the filter.[17]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Add Peptides: Add the peptide solutions to the donor plate wells.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 5-18 hours) at room temperature.[15][18]

  • Sample and Analyze: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[16]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model of intestinal absorption.[19][20][21]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture verify Verify Monolayer Integrity (TEER) culture->verify add_peptide Add peptide to apical (A) or basolateral (B) side verify->add_peptide incubate Incubate (e.g., 2 hours, 37°C) add_peptide->incubate sample Sample from the receiver compartment at time points incubate->sample quantify Quantify peptide concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A to B and B to A) and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • For apical-to-basolateral (A-B) transport, add the peptide solution to the apical chamber.

    • For basolateral-to-apical (B-A) transport, add the peptide solution to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C and collect samples from the receiver chamber at various time points.

  • Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp value. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined; a ratio greater than 2 suggests the involvement of active efflux transporters.[19]

In Vivo Pharmacokinetic Studies

Animal models, typically rats, are used to determine the in vivo pharmacokinetic profiles of peptide analogs.[22]

Detailed Protocol for a Rat Pharmacokinetic Study:

  • Animal Preparation: Acclimate cannulated rats (e.g., jugular vein for blood sampling) to the experimental conditions.[23]

  • Dosing: Administer the methylated and non-methylated peptide analogs via the desired route (e.g., intravenous for determining clearance and volume of distribution, oral gavage for assessing oral bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant.[23]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and half-life (t½).[24] Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

The Trade-Offs: Solubility and Synthesis

While the potential benefits of N-methylation are clear, it is crucial to consider the associated challenges:

  • Decreased Aqueous Solubility: The increase in lipophilicity that aids membrane permeability can concurrently decrease aqueous solubility.[2][25] This can lead to challenges in formulation and may cause peptide aggregation.[26]

  • Synthetic Complexity: The synthesis of N-methylated peptides is more challenging than that of their non-methylated counterparts due to the steric hindrance of the methyl group, which can lead to incomplete coupling reactions.[2]

Conclusion: A Strategic Approach to Peptide Optimization

N-methylation is a powerful and proven strategy for enhancing the bioavailability of peptide therapeutics. By improving metabolic stability and cell permeability, this modification can transform a peptide with poor pharmacokinetic properties into a viable drug candidate. However, the potential for reduced solubility and altered receptor binding necessitates a carefully considered, data-driven approach. A systematic evaluation of N-methylation at various positions within a peptide, coupled with a robust suite of in vitro and in vivo assays, is essential for successfully navigating the trade-offs and unlocking the full therapeutic potential of peptide-based drugs.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Should My Peptide Be Methylated? (2025). LifeTein. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). Chemical Science. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2016). Organic & Biomolecular Chemistry. [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2017). Organic & Biomolecular Chemistry. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

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  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

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  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2012). Nature Chemical Biology. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2008). Biopolymers. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2020). Nature Chemistry. [Link]

  • Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain. (2018). Journal of Alzheimer's Disease. [Link]

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  • In vivo pharmacokinetics (PK). (n.d.). Labcorp. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2008). Biopolymers. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

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  • A biomimetic approach for enhancing the in vivo half-life of peptides. (2016). Nature Chemical Biology. [Link]

  • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. (2015). ACS Chemical Biology. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2,3-Diamino-2-methylpropanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, the integrity of our work extends beyond the bench to include the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 2,3-Diamino-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established principles of chemical waste management and are designed to be a self-validating system for your laboratory's safety protocols.

While 2,3-Diamino-2-methylpropanoic acid itself is not classified as a hazardous substance, it is imperative to handle it with the same diligence as any other laboratory chemical. The foundational principle of chemical disposal is that no experimental work should commence without a clear plan for waste management.[1] This proactive approach prevents unforeseen complications and ensures a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Essential PPE:

  • Safety Goggles with Side-Shields: Protects eyes from splashes.

  • Protective Gloves: Prevents direct skin contact.

  • Lab Coat: Protects clothing and skin from contamination.

In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to an area with fresh air.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes.[2]

  • Ingestion: Rinse the mouth with water and seek medical attention if the individual feels unwell.[2]

II. Step-by-Step Disposal Protocol

The disposal of 2,3-Diamino-2-methylpropanoic acid and its associated waste must be conducted in a manner that is compliant with institutional and regulatory guidelines. The following steps provide a clear and logical workflow for its proper disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[3]

  • Solid Waste: Collect any solid 2,3-Diamino-2-methylpropanoic acid waste, including contaminated consumables like weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Aqueous solutions containing 2,3-Diamino-2-methylpropanoic acid should be collected in a separate, compatible liquid waste container.[3] Glass containers are generally preferred for most chemical waste, but it is essential to ensure compatibility.[1][3]

  • Avoid Mixing: Never mix incompatible waste streams. For instance, do not mix acidic or basic solutions with organic solvents.[1][5]

Step 2: Container Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Condition: Always use containers that are in good condition and compatible with the chemical waste.[6]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name "2,3-Diamino-2-methylpropanoic acid".[6] Do not use abbreviations or chemical formulas.

  • Closure: Keep waste containers closed at all times, except when adding waste.[6][7] This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

  • Location: The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[6][7]

  • Storage Limits: Do not exceed the maximum storage limits for hazardous waste in your SAA, which is typically 55 gallons.[8]

  • Segregation within SAA: Within the SAA, ensure that incompatible wastes are segregated, for example, by storing them in separate secondary containment bins.[4]

Step 4: Arranging for Waste Pickup

Once a waste container is approximately 90% full, it is time to arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or equivalent department.[6]

  • Contact EH&S: Follow your institution's specific procedures for requesting a chemical waste pickup.[6][7]

  • Do Not Dispose Down the Drain: Under no circumstances should 2,3-Diamino-2-methylpropanoic acid or any other chemical waste be disposed of down the sink.[8]

  • Do Not Evaporate: Intentional evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[8]

III. Disposal of Empty Containers

Even empty containers that once held 2,3-Diamino-2-methylpropanoic acid must be handled correctly.

  • Triple Rinsing: For containers that held liquid solutions, triple rinse the container with a suitable solvent (e.g., water).[9] The rinsate must be collected and disposed of as hazardous waste.[8]

  • Defacing Labels: Before disposing of the empty container in the regular trash, completely remove or deface all chemical labels.[8][9]

  • Cap Removal: Remove the cap from the container before placing it in the designated glass or plastic recycling, or regular trash as per your institutional guidelines.[8]

IV. Emergency Spill Procedures

In the event of a spill, a swift and appropriate response is critical.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel.[6]

  • Control the Area: Alert others in the vicinity and restrict access to the spill area.

  • Use Spill Kit: If safe to do so, use an appropriate chemical spill kit to contain and absorb the spilled material.[5]

  • Contact EH&S: For large or unmanageable spills, or if you are unsure how to proceed, contact your institution's EH&S for assistance.[6]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[5]

V. Visual Workflow for Disposal

To provide a clear, at-a-glance reference for the disposal process, the following workflow diagram has been created.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Solid_Waste Collect Solid Waste (e.g., contaminated consumables) PPE->Solid_Waste Liquid_Waste Collect Liquid Waste (aqueous solutions) PPE->Liquid_Waste Label_Container Label Container: 'Hazardous Waste' & Full Chemical Name Solid_Waste->Label_Container Liquid_Waste->Label_Container Close_Container Keep Container Closed Label_Container->Close_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Close_Container->Store_SAA Request_Pickup Request Waste Pickup from EH&S when 90% full Store_SAA->Request_Pickup

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.